Deltorphin 2 (TFA), also known as [D-Ala2]deltorphin II, is a potent peptide that selectively acts as an agonist for the delta opioid receptor. It is derived from the naturally occurring enkephalins and is characterized by its high affinity for the delta opioid receptor, making it a subject of interest in pharmacological research. Deltorphin 2 (TFA) has been studied for its potential therapeutic applications, particularly in pain management and the modulation of various physiological processes.
Deltorphin 2 (TFA) is classified under peptide agonists and belongs to the family of endogenous opioid peptides. It is synthesized from a sequence of amino acids that includes modifications to enhance its biological activity and receptor selectivity. The compound is typically synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.
The synthesis of Deltorphin 2 (TFA) commonly employs Fmoc-based solid-phase peptide synthesis. This method involves the following steps:
The incorporation of specific amino acids, such as D-Alanine at position two, enhances binding affinity to the delta opioid receptor. The synthesis can also involve variations such as halogen substitutions on phenylalanine residues to modulate receptor interactions and pharmacokinetic properties .
The synthesis process often includes:
Deltorphin 2 (TFA) has a specific amino acid sequence: Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. Its molecular structure consists of a cyclic conformation that stabilizes its interaction with opioid receptors.
Deltorphin 2 (TFA) undergoes various chemical reactions primarily related to its binding interactions with opioid receptors. These reactions include:
Deltorphin 2 (TFA) acts primarily through:
The potency of Deltorphin 2 (TFA) is reflected in its IC50 value, which indicates effective receptor activation at low concentrations (approximately 0.41 nM) .
Relevant analyses include mass spectrometry for molecular weight confirmation and amino acid analysis for sequence verification .
Deltorphin 2 (TFA) has several scientific applications:
Deltorphin 2 (specifically [D-Alanine²]-Deltorphin II in its trifluoroacetate salt form) functions as a highly potent and efficacious agonist at the delta opioid receptor. This heptapeptide, originally isolated from the skin secretions of the amphibian Phyllomedusa bicolor, exhibits full agonist activity in G-protein functional assays. Research using [[35]S]Guanosine-5'-O-(γ-thio)-triphosphate ([35S]GTPγS) binding assays in Chinese hamster ovary cells expressing human delta opioid receptors demonstrates that Deltorphin 2 dose-dependently activates Gαi/o proteins, a hallmark of delta opioid receptor signaling. The peptide stimulates guanine nucleotide exchange with an half-maximal effective concentration value approximately 57 nM, confirming its potent agonist properties. This activation initiates downstream signaling cascades, including inhibition of adenylate cyclase, modulation of ion channel activity (particularly potassium and calcium channels), and subsequent regulation of neuronal excitability and neurotransmitter release. The molecular mechanism involves Deltorphin 2 binding within the orthosteric pocket of the delta opioid receptor, stabilizing an active receptor conformation that facilitates coupling to intracellular G-proteins [1] [2] [7].
A defining pharmacological characteristic of Deltorphin 2 is its exceptional selectivity for delta opioid receptors over other opioid receptor subtypes. Comprehensive radioligand binding assays reveal a profound binding preference, with affinity at the delta opioid receptor (Ki ≈ 0.34 nM) exceeding its affinity for mu opioid receptors by more than 3,000-fold (Ki > 1000 nM) and kappa opioid receptors by a similar magnitude. This selectivity profile positions Deltorphin 2 as one of the most delta opioid receptor-selective natural peptides known [1] [7].
The structural basis for this pronounced selectivity resides primarily in its conserved N-terminal sequence (Tyrosine-D-Alanine-Phenylalanine) and specific C-terminal modifications. While the N-terminal motif is shared with mu-opioid selective peptides like dermorphin, the unique C-terminal sequence -Glutamic acid-Valine-Valine-Glycine-amide in Deltorphin 2 confers its delta opioid receptor selectivity. This selectivity is further enhanced in modified analogues where Valine⁵-Valine⁶ is substituted with Isoleucine⁵-Isoleucine⁶, increasing hydrophobicity and improving delta opioid receptor interactions. The molecular determinants involve favorable interactions between these C-terminal residues and distinct regions within the delta opioid receptor binding pocket that are less conserved in mu and kappa opioid receptors [1] [7].
Table 1: Binding Affinity Profile of Deltorphin 2 and Analogues at Opioid Receptors
| Peptide Sequence | Receptor Binding Affinity (Ki, nM) | Selectivity Ratio | |||
|---|---|---|---|---|---|
| δ (DOR) | μ (MOR) | κ (KOR) | MOR/DOR | KOR/DOR | |
| Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ (Deltorphin II) | 0.34 ± 0.05 | >1000 | >1000 | >2940 | >2940 |
| Tyr-D-Ala-(pI)Phe-Glu-Ile-Ile-Gly-NH₂ (GATE3-8) | 0.76 | >1000 | >1000 | >1315 | >1315 |
Deltorphin 2 engages the delta opioid receptor through orthosteric binding; however, evidence suggests its interaction influences allosteric networks within the receptor, modulating conformational dynamics critical for signaling efficacy. Investigations using halogenated Deltorphin 2 analogues reveal a linear correlation between halogen size (Fluorine < Chlorine < Bromine < Iodine) at the para position of Phenylalanine³ and binding affinity, suggesting a potential role for weak halogen bonding or steric interactions within the binding pocket that may modulate receptor conformation. The increased atomic radius of heavier halogens enhances affinity, indicating engagement with a specific subpocket sensitive to steric and electronic properties [1].
Furthermore, the delta opioid receptor possesses a conserved sodium ion binding site, a key allosteric modulator controlling basal activity and signaling bias. While direct evidence for Deltorphin 2 interaction with this sodium site is limited, studies on structurally modified delta opioid receptor ligands demonstrate that engagement near or with this allosteric site profoundly influences efficacy, potentially converting antagonists into partial or full agonists. Molecular dynamics suggest that Deltorphin 2 binding stabilizes conformational changes propagating from the orthosteric site towards this allosteric sodium pocket and intracellular transducer coupling sites. This stabilization facilitates a specific active receptor state preferential for G-protein coupling over β-arrestin recruitment, although Deltorphin 2's precise impact on signaling bias requires further elucidation [1] [3] [5].
Deltorphin 2 exhibits significantly higher potency and selectivity for the delta opioid receptor compared to endogenous mammalian opioid peptides. In [[35S]GTPγS] functional assays, Deltorphin 2 demonstrates full agonist efficacy similar to the endogenous enkephalins and the synthetic standard delta opioid receptor agonist, [D-Pen², D-Pen⁵]enkephalin. However, its potency (ED₅₀ ≈ 57 nM) is approximately 18-fold lower than [D-Pen², D-Pen⁵]enkephalin (ED₅₀ ≈ 3 nM) but remains significantly higher than typical endogenous enkephalins like Met-enkephalin and Leu-enkephalin under comparable assay conditions. This enhanced potency is primarily attributed to the D-Alanine² residue, conferring resistance to enzymatic degradation by aminopeptidases, and the optimized C-terminal sequence promoting stable interaction with the delta opioid receptor binding pocket [1] [7].
The intrinsic efficacy of Deltorphin 2 for G-protein activation at the delta opioid receptor is comparable to that of endogenous peptides, acting as a full agonist. However, its binding affinity surpasses that of enkephalins, leading to a higher receptor occupancy at lower concentrations and consequently, greater functional responses in systems expressing moderate receptor levels. This combination of high affinity, metabolic stability, and full intrinsic efficacy makes Deltorphin 2 a superior pharmacological tool over endogenous peptides for studying specific delta opioid receptor functions both in vitro and in vivo [1] [2] [7].
Table 2: Comparison of Deltorphin 2 with Endogenous and Standard Synthetic Delta Opioid Receptor Agonists
| Ligand | Origin/Type | Binding Affinity (DOR Ki, nM) | [35S]GTPγS EC₅₀/ED₅₀ (nM) | Relative Efficacy (% Emax) | Key Differentiating Features |
|---|---|---|---|---|---|
| Deltorphin 2 (TFA) | Amphibian peptide | 0.34 ± 0.05 | ~57 | 100 (Full agonist) | Exceptional DOR selectivity; Enzymatic stability (D-Ala²); High affinity |
| Met-Enkephalin | Endogenous peptide | ~1.5 - 5.0 | ~50 - 200 | 100 | Susceptible to rapid enzymatic degradation; Lower affinity; Less selective |
| Leu-Enkephalin | Endogenous peptide | ~3.0 - 8.0 | ~80 - 300 | 100 | Susceptible to rapid enzymatic degradation; Lower affinity; Less selective |
| [D-Pen², D-Pen⁵]enkephalin | Synthetic peptide | ~1.0 - 4.0 | ~3 | 100 | High potency; Conformationally constrained; Used as standard DOR agonist |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: